(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride
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Description
“(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2230798-70-4 . It has a molecular weight of 223.7 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3.ClH/c1-14-8-7-10(13-14)11(12)9-5-3-2-4-6-9;/h2-8,11H,12H2,1H3;1H . This indicates that the compound has a pyrazole ring attached to a phenyl ring through a methanamine group. The pyrazole ring also has a methyl group attached to it .Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 223.7 . The InChI code is 1S/C11H13N3.ClH/c1-14-8-7-10(13-14)11(12)9-5-3-2-4-6-9;/h2-8,11H,12H2,1H3;1H .Scientific Research Applications
Alzheimer's Disease Treatment
One notable application involves the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives for treating Alzheimer's disease. These compounds have shown promising results as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes associated with the disease's progression. Specifically, certain derivatives exhibited potent AChE and selective MAO-B inhibitory activities, which could contribute to developing new therapeutic agents for Alzheimer's disease (Kumar et al., 2013).
Synthesis Techniques
Research also delves into novel synthesis techniques for pyrazole derivatives, including ambient-temperature synthesis methods. For instance, a specific study reported the efficient synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, showcasing a method that could be applied broadly for creating similar compounds (Becerra et al., 2021).
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties. Synthesis and evaluation of new compounds for antibacterial and antifungal activities have been a significant focus. Some derivatives have shown effective against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Visagaperumal et al., 2010).
Corrosion Inhibition
Additionally, these derivatives have applications in the field of corrosion inhibition. Research into their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution revealed that certain pyrazole compounds could significantly reduce corrosion, making them valuable in industrial applications (Yadav et al., 2015).
Properties
IUPAC Name |
(1-methylpyrazol-3-yl)-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-14-8-7-10(13-14)11(12)9-5-3-2-4-6-9;/h2-8,11H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWLAJIUBPDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230798-70-4 |
Source
|
Record name | (1-methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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